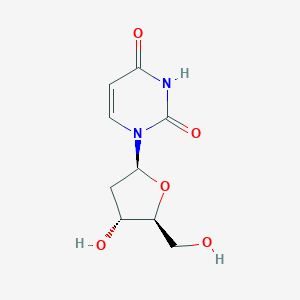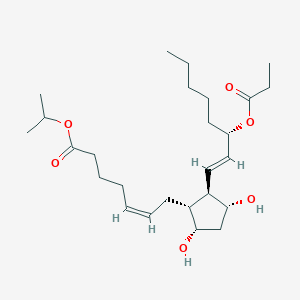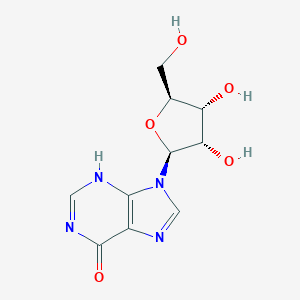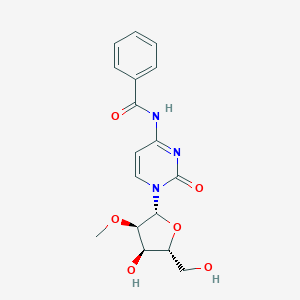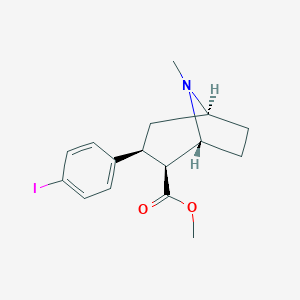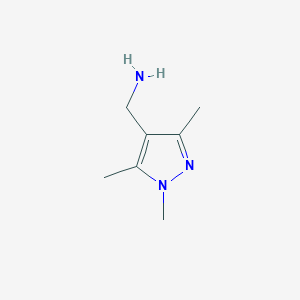
(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine
説明
The compound (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine, typically involves the construction of the pyrazole ring followed by functionalization at the appropriate positions. In the case of the related compound (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, the synthesis starts from commonly available materials and involves a key fluorination step using diethylaminosulfur trifluoride or sulfur tetrafluoride, leading to the formation of the desired fluorinated pyrazole derivatives in 35-36% overall yields .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be influenced by the substitution pattern on the pyrazole ring. For instance, the X-ray molecular structure of 4-methylpyrazole, a simpler analogue, shows that it crystallizes as a trimer with localized N–H protons at 100 K. The presence of methyl substituents on the carbon atoms of the pyrazole ring can affect the tautomeric forms and the solid-state structure of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including acylation and condensation. For example, 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one, a related pyrazole compound, was acylated with acid chlorides, and the resulting acyl derivatives were condensed with primary amines to afford enamines. These reactions are guided by the stabilization of the resulting structures through intramolecular hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The melting points and thermal behavior of NH-pyrazoles with only C-methyl substituents have been studied using differential scanning calorimetry. The analysis of these properties is based on the solid-state structures and the number and position of C-methyl substituents, which can influence the stability and reactivity of the compounds .
科学的研究の応用
Synthesis of Fluorinated Derivatives
(Ivonin et al., 2015) explored the synthesis of fluorinated derivatives of pyrazole compounds, emphasizing their potential as building blocks in drug discovery and medicinal chemistry. The study highlights the fluorination of trisubstituted pyrazole derivatives as a key step in creating these compounds.
Pyrazole Derivatives in Cancer Research
(Liu et al., 2017) studied the synthesis of 3-phenyl-1H-pyrazole derivatives, which play a crucial role in developing biologically active compounds, particularly in cancer research. This study optimized the synthetic method and highlighted the potential of these compounds in molecular targeted therapy.
Dipeptidyl Peptidase Inhibitors
(Hsu et al., 2009) reported on pyrazole compounds as inhibitors of dipeptidyl peptidases. The study evaluated their biological activities and selective inhibition properties, which are significant in developing new classes of therapeutic agents.
Antimicrobial and Antioxidant Agents
(Chennapragada & Palagummi, 2018) conducted research on pyrazole derivatives, revealing their antimicrobial and antioxidant potential. This suggests their use in new drug discovery and medicinal research.
Cobalt(II) Complexes in Catalysis
(Choi et al., 2015) explored Cobalt(II) complexes containing pyrazole-based ligands, demonstrating their application in catalysis, specifically in polymerization reactions.
Antimicrobial Evaluation
(Ningaiah et al., 2014) synthesized a series of pyrazole-integrated compounds and evaluated their antimicrobial properties, suggesting their potential as antimicrobial agents.
Photochromic Diarylethene Derivatives
(Yang et al., 2007) focused on the synthesis of diarylethene derivatives with a pyrazole unit, studying their photochromic properties, which could be significant in materials science.
Ethylene-like Biological Activity
(Oh et al., 2017) discovered a compound based on pyrazole that induces a triple response in Arabidopsis, similar to ethylene. This highlights its potential in agricultural and plant biology research.
Cyclooxygenase-2 Inhibitors
(Penning et al., 1997) identified sulfonamide-containing 1,5-diarylpyrazole derivatives as inhibitors of cyclooxygenase-2, contributing to the development of new therapeutic agents for conditions like arthritis.
Heterocyclic Chemistry
(Tohnachev et al., 1994) investigated the reaction of pyrazole derivatives in heterocyclic chemistry, emphasizing their significance in creating diverse chemical structures.
Safety And Hazards
特性
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-7(4-8)6(2)10(3)9-5/h4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVBHLRORWEBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380069 | |
| Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | |
CAS RN |
352018-93-0 | |
| Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



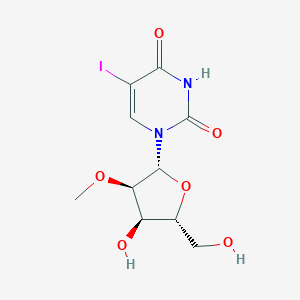

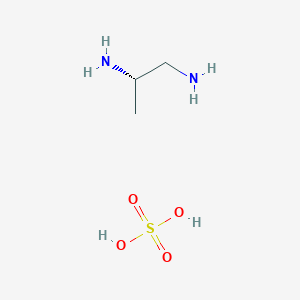
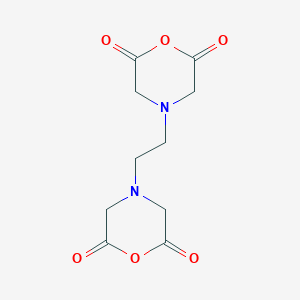


![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)

